ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate
Description
This compound features a piperidine-4-carboxylate core linked to a 6-ethoxyquinoline moiety via a 3,4-dimethylbenzenesulfonyl group. The ethyl carboxylate at the piperidine position enhances solubility, while the sulfonyl group may improve metabolic stability and target binding. Structural validation tools like SHELX (used in crystallography) ensure accurate determination of its conformation and intermolecular interactions .
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-5-33-21-8-10-24-23(16-21)26(29-13-11-20(12-14-29)27(30)34-6-2)25(17-28-24)35(31,32)22-9-7-18(3)19(4)15-22/h7-10,15-17,20H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZIAZMRUUVBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations
Core Structure Variations: The target compound’s piperidine-4-carboxylate core is shared with ’s chloroethyl derivative but differs from the naphthyridine in . The quinoline-sulfonyl linkage is unique to the target, offering distinct electronic and steric properties.
The 6-ethoxyquinoline moiety may enable π-π stacking interactions absent in aliphatic naphthyridine () or simple chloroethyl derivatives ().
emphasizes diastereomer formation via hydrogenation, while focuses on alkylation for pharmaceutical intermediates.
Research Implications
- Medicinal Chemistry: The sulfonyl-quinoline-piperidine architecture in the target compound could be optimized for kinase inhibition or antimicrobial activity, leveraging the quinoline’s historical use in such domains.
- Crystallography: SHELX-based validation () would clarify conformational preferences, such as the orientation of the sulfonyl group relative to the quinoline plane.
- Structure-Activity Relationships (SAR): Comparative studies with ’s naphthyridine derivatives could elucidate how heterocycle choice (quinoline vs. naphthyridine) affects bioavailability or target engagement.
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring : Starting from piperidine derivatives, the introduction of the ethoxyquinoline moiety is performed through nucleophilic substitution.
- Sulfonation : The 3,4-dimethylbenzenesulfonyl group is introduced via sulfonation reactions.
- Esterification : The final product is obtained through esterification with ethyl chloroformate.
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its antimicrobial, antifungal, and anticancer properties. Below are key findings from recent studies:
Antimicrobial Activity
This compound has shown promising antimicrobial activity against several pathogens. In vitro studies demonstrated that it exhibits significant inhibition against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Xanthomonas axonopodis | 15 | 32 |
| Ralstonia solanacearum | 18 | 16 |
| Alternaria solani | 20 | 8 |
| Fusarium solani | 22 | 4 |
Antifungal Activity
The compound was also evaluated for its antifungal properties. It displayed moderate to potent antifungal activity against various strains at concentrations around 50 μg/mL. Notably, it demonstrated a significant inhibitory effect on Colletotrichum orbiculare, with an effective concentration (EC50) lower than that of established antifungal agents .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Research involving cell lines has shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. The presence of the sulfonamide and quinoline moieties appears crucial for antimicrobial efficacy. Modifications to the ethoxy group have also been investigated to improve potency and selectivity against target pathogens.
Case Studies
Recent case studies have explored the application of this compound in agricultural settings, particularly in controlling plant pathogens affecting crops like tomatoes. Field trials indicated that formulations containing this compound provided effective disease management with minimal phytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
